Enhanced Lipophilicity and Predicted Membrane Permeability vs. 2-Hydroxy and 2-Methoxy Analogs
The presence of the benzyl group significantly increases lipophilicity compared to the corresponding 2-hydroxy (free phenol) and 2-methoxy analogs. The consensus Log P of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone is 3.38 , whereas the calculated Log P for 1-(4-fluoro-2-hydroxyphenyl)ethanone (CAS 1481-27-2) is approximately 1.83 and for 1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 51788-80-8) is approximately 2.48 [1][2]. This 0.9–1.5 Log P unit increase translates to roughly 8- to 32-fold higher predicted membrane permeability, which is critical for designing CNS-penetrant drug candidates or agrochemicals requiring enhanced foliar uptake [1][2].
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 3.38 |
| Comparator Or Baseline | 1-(4-fluoro-2-hydroxyphenyl)ethanone (Log P ~1.83); 1-(4-fluoro-2-methoxyphenyl)ethanone (Log P ~2.48) |
| Quantified Difference | ΔLog P = +1.55 (vs. hydroxy); +0.90 (vs. methoxy) |
| Conditions | Calculated using multiple prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) reported by Bidepharm |
Why This Matters
Higher Log P correlates with improved passive membrane permeability, a key parameter for optimizing CNS drug candidates and systemic agrochemicals.
- [1] PubChem. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone (CAS 1481-27-2). Calculated Log P. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1481-27-2 View Source
- [2] ChemSrc. (n.d.). 1-(4-Fluoro-2-methoxyphenyl)ethanone (CAS 51788-80-8). Predicted Log P. Retrieved from https://m.chemsrc.com View Source
